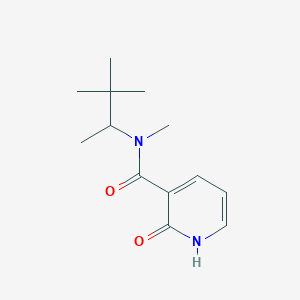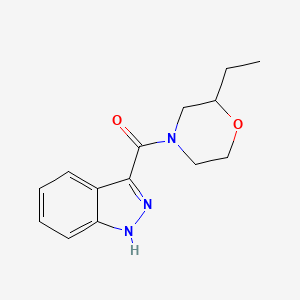
(2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone, also known as EMIQ, is a small molecule compound that has gained attention in recent years due to its potential use in scientific research. EMIQ is a synthetic compound that has been developed as a tool for studying the mechanisms of various biological processes. In
Wirkmechanismus
The mechanism of action of (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone involves its ability to bind to the active site of HDACs and CK2, thereby inhibiting their activity. By inhibiting the activity of these enzymes and proteins, (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone can alter gene expression and cellular processes.
Biochemical and Physiological Effects:
(2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone has been shown to have various biochemical and physiological effects. Inhibition of HDACs by (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone can result in increased acetylation of histones, which can lead to altered gene expression and cellular differentiation. Inhibition of CK2 by (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone can result in decreased cell proliferation and increased apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This allows researchers to study the specific role of these enzymes and proteins in various biological processes. However, one limitation of using (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone is its potential off-target effects. (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone may also inhibit the activity of other enzymes and proteins, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone in scientific research. One potential direction is the development of (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone derivatives with improved selectivity and potency. Another direction is the use of (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone in the study of epigenetic modifications and their role in various diseases. Additionally, (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone may have potential therapeutic applications in the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone in scientific research and medicine.
Conclusion:
In conclusion, (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone is a small molecule compound that has potential use in scientific research due to its ability to selectively inhibit the activity of certain enzymes and proteins. (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone has been shown to have various biochemical and physiological effects, and has potential applications in the study of epigenetic modifications and the treatment of diseases such as cancer. Further research is needed to fully understand the potential of (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone in scientific research and medicine.
Synthesemethoden
The synthesis of (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone involves a multistep process that begins with the reaction of 2-ethylmorpholine and 4-chlorobutyronitrile to form 2-ethylmorpholin-4-yl-4-cyanobutane. This intermediate is then reacted with hydrazine hydrate to form 2-ethylmorpholin-4-yl-4-hydrazinobutane. The final step involves the reaction of 2-ethylmorpholin-4-yl-4-hydrazinobutane with 1H-indazole-3-carbonyl chloride to form (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone, or (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone has been used in various scientific research applications due to its ability to selectively inhibit the activity of certain enzymes and proteins. (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. (2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis.
Eigenschaften
IUPAC Name |
(2-ethylmorpholin-4-yl)-(1H-indazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-10-9-17(7-8-19-10)14(18)13-11-5-3-4-6-12(11)15-16-13/h3-6,10H,2,7-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIRGQKLLBURPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)
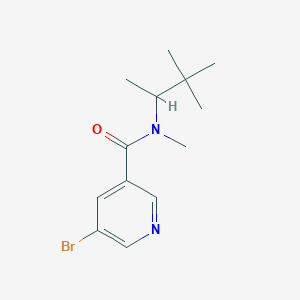
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)

![3-[(E)-(3-amino-1,2,4-triazol-4-yl)iminomethyl]chromen-4-one](/img/structure/B7494843.png)

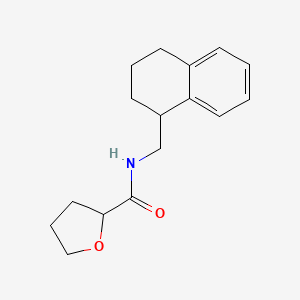
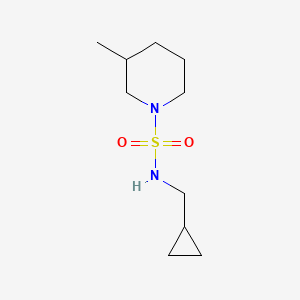
![7-[(4-Ethoxyphenoxy)methyl]-1,3-dimethyl-7,8-dihydropurino[8,9-b][1,3]oxazole-2,4-dione](/img/structure/B7494888.png)


